molecular formula C11H15N3O B15260584 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B15260584
M. Wt: 205.26 g/mol
InChI Key: OPEPUMPDDNPLJT-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one (CAS 2059935-36-1) is a high-value chemical building block incorporating a spirocyclic azaspiro[4.4]nonane scaffold fused with a 1H-pyrazole heterocycle. This compound belongs to a class of sterically shielded spirocyclic structures that are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional architecture and potential for creating complex molecular geometries . The azaspiro[4.4]nonane core provides conformational restriction that can enhance binding selectivity and metabolic stability when incorporated into bioactive molecules, while the pyrazole moiety serves as a versatile heterocycle capable of participating in hydrogen bonding interactions and metal coordination . This chemical scaffold is particularly valuable for researchers developing novel pharmaceutical compounds, especially in neurological disorders and other therapeutic areas where spirocyclic systems have shown promise . The structural complexity of the 2-azaspiro[4.4]nonane framework, combined with the pyrazole functionality, makes this compound an excellent intermediate for structure-activity relationship (SAR) studies and the exploration of new chemical space in drug design. The spirocyclic architecture may contribute to improved physicochemical properties and pharmacokinetic profiles in lead optimization campaigns . Key Specifications: • CAS Number: 2059935-36-1 • Molecular Formula: C 11 H 15 N 3 O • Molecular Weight: 205.26 g/mol • SMILES: O=C1NCC(C2=NNC=C2)C13CCCC3 Handling & Compliance: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use and handle all chemical compounds using appropriate personal protective equipment under controlled laboratory conditions.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C11H15N3O/c15-10-11(4-1-2-5-11)8(7-12-10)9-3-6-13-14-9/h3,6,8H,1-2,4-5,7H2,(H,12,15)(H,13,14)

InChI Key

OPEPUMPDDNPLJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by acids or bases and can be carried out under solvent-free conditions or in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Modifications

  • However, steric effects may reduce binding affinity in certain targets .
  • 4-(5-(3-Oxo-5,6-dihydro-1H-pyrazol-1-yl)-1H-pyrazol-3-yl) Derivatives :
    The addition of a ketone group on the pyrazole ring introduces electron-withdrawing effects, altering electronic distribution and reactivity. This modification is often exploited to tune pharmacokinetic properties .

Aryl-Substituted Derivatives

  • However, increased molecular weight (MW: ~282.2) may reduce solubility .
  • 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060046-78-6): Fluorine’s electronegativity and small atomic radius improve metabolic stability by resisting oxidative degradation. This derivative has a MW of 233.28 and a purity specification suitable for preclinical studies .
  • 4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060032-71-3): The methoxy group’s electron-donating effect increases electron density on the aryl ring, favoring interactions with hydrophobic pockets. MW: 245.32 .

Spirocyclic Framework Variants

  • 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride (CAS 1803606-19-0): Replacement of a nitrogen with oxygen in the spiro system alters hydrogen-bonding capacity. The hydrochloride salt enhances aqueous solubility (MW: 177.63) but may introduce hygroscopicity .

Dimeric and Complex Derivatives

  • 2-[4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]-2-azaspiro[4.4]nonane-1,3-dione (CAS 78045-43-9): This dimeric structure (MW: ~376.3) exhibits extended π-conjugation, which may enhance UV absorption properties. The dual spiro motifs could serve as a rigid linker in supramolecular chemistry .

Biological Activity

4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound that belongs to the class of azaspiro compounds. Its unique structural features, including a spirocyclic framework and a pyrazole moiety, make it a subject of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C11H17N3O
  • Molecular Weight : 205.25 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure, which is known to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that azaspiro compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antibacterial agent.
  • Neuroprotective Effects : Some derivatives have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one is believed to be mediated through multiple mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.
  • Interaction with Biological Targets : Interaction studies indicate that the compound can bind to various receptors or proteins, affecting their function and leading to biological responses.
  • Oxidative Stress Modulation : It may also modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtective effects in neuronal cell models

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

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